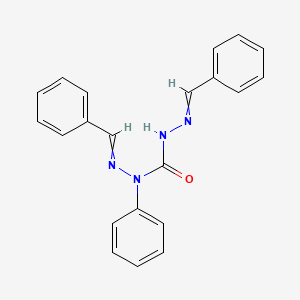
1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of a primary amine with an aldehyde or ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde typically involves the condensation reaction between an indole derivative and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Primary amine and benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Research has shown potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Amino-1-benzylideneamino-4-arylimidazoles: These compounds share a similar Schiff base structure and exhibit comparable biological activities.
1-Benzylideneaminoimidazo[1,2-a]imidazole:
4-(Substituted benzylideneamino)phenylimino derivatives: These compounds also belong to the Schiff base family and are used in various chemical and biological studies .
Uniqueness: 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde stands out due to its indole core, which is a common structural motif in many biologically active compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
141235-83-8 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-(benzylideneamino)-2,3-dihydroindole-2-carbaldehyde |
InChI |
InChI=1S/C16H14N2O/c19-12-15-10-14-8-4-5-9-16(14)18(15)17-11-13-6-2-1-3-7-13/h1-9,11-12,15H,10H2 |
Clé InChI |
AFFHCBRQZNQFRM-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C2=CC=CC=C21)N=CC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)


![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)

